molecular formula C25H26FNO4 B11137219 1-(4-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137219
M. Wt: 423.5 g/mol
InChI Key: UBWGBXYSYLEFEV-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and dimethyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization with fluorophenyl and propan-2-yloxypropyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyrrole derivatives: Studied for their potential therapeutic applications and chemical properties.

    Chromene derivatives: Explored for their biological activities and use in drug development. The uniqueness of 1-(4-FLUOROPHENYL)-6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26FNO4/c1-14(2)30-11-5-10-27-22(17-6-8-18(26)9-7-17)21-23(28)19-12-15(3)16(4)13-20(19)31-24(21)25(27)29/h6-9,12-14,22H,5,10-11H2,1-4H3

InChI Key

UBWGBXYSYLEFEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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